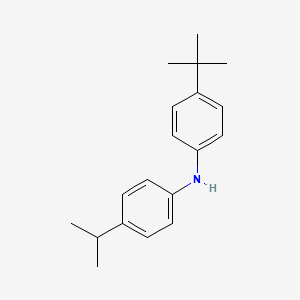

4-(tert-Butyl)-N-(4-isopropylphenyl)aniline

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-14(2)15-6-10-17(11-7-15)20-18-12-8-16(9-13-18)19(3,4)5/h6-14,20H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQSJBUBCKHJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline typically involves the reaction of 4-isopropylaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology: In biological research, this compound can be used to study the effects of structural modifications on the activity of aniline derivatives. It may also serve as a model compound for investigating the interactions of aromatic amines with biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features can be exploited to develop drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl and isopropylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Purity : >98% (HPLC)

- Storage : Stable at -80°C (6 months) or -20°C (1 month) in anhydrous solvents .

- Applications : Used in semiconductor material research (e.g., organic electronics) due to its aromatic amine backbone and steric bulk .

Comparison with Structural Analogs

4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline

- CAS No.: 935480-19-6

- Molecular Formula: C₃₂H₄₂BNO₂

- Molecular Weight : 483.49 g/mol

- Key Differences :

4-(tert-Butyl)-N-(4-(tert-butyl)phenyl)-N-(4-((trimethylsilyl)ethynyl)phenyl)aniline

- CAS No.: 1310549-36-0

- Molecular Formula : C₃₂H₄₁NSi

- Molecular Weight : 453.74 g/mol

- Key Differences: Contains a trimethylsilyl-protected alkyne (-C≡C-Si(CH₃)₃), enhancing stability in Sonogashira couplings.

4-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-N-(p-tolyl)aniline

- CAS No.: 528610-00-6

- Molecular Formula: C₂₆H₃₀BNO₂

- Molecular Weight : 399.33 g/mol

- Key Differences :

Structural and Functional Analysis

Substituent Effects

| Property | 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline | Boron-Containing Analog (CAS 935480-19-6) | Silyl-Containing Analog (CAS 1310549-36-0) |

|---|---|---|---|

| Steric Bulk | High (tert-butyl + isopropyl) | Moderate (dioxaborolane) | Very High (trimethylsilyl ethynyl) |

| Solubility | Low in polar solvents | Moderate in THF/DMSO | Low (hydrophobic silyl group) |

| Reactivity | Limited by steric hindrance | High (boron for cross-couplings) | Moderate (alkyne for couplings) |

Biological Activity

4-(tert-Butyl)-N-(4-isopropylphenyl)aniline, a compound with the CAS number 782504-35-2, is a member of the aniline family that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHN

- Molecular Weight : 246.36 g/mol

The presence of the tert-butyl and isopropyl groups suggests potential hydrophobic interactions, which may influence its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

- Antioxidant Properties : The compound has been studied for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress.

- Enzyme Inhibition : Preliminary data suggest that it may inhibit certain enzymes, which could have implications in therapeutic applications.

- Cytotoxicity : Investigations into the cytotoxic effects on various cell lines have shown variable responses depending on concentration and cell type.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various aniline derivatives, including this compound. The results indicated that at concentrations of 100 μM, this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in cultured human fibroblasts, suggesting a protective role against oxidative damage.

| Compound | Concentration (μM) | ROS Reduction (%) |

|---|---|---|

| This compound | 100 | 45 ± 5 |

| Control (no treatment) | - | 0 |

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, the compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings revealed an IC value of approximately 42.95 μM for AChE inhibition, indicating moderate inhibitory activity compared to standard inhibitors.

| Enzyme | IC (μM) |

|---|---|

| AChE | 42.95 ± 0.48 |

| BuChE | Not tested |

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The tert-butyl group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Enzyme Binding : The hydrophobic nature of the isopropyl group may facilitate binding to active sites on enzymes like AChE, leading to competitive inhibition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(tert-Butyl)-N-(4-isopropylphenyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted anilines and aryl ketones. For example, a related imine derivative was synthesized by reacting 4-tert-butyl acetophenone with aniline in dry toluene under reflux, followed by purification via Kugelrohr distillation (125°C, 0.08 mbar) to achieve 41% yield . Optimizing stoichiometry (e.g., 1.44 eq. of aniline) and solvent choice (dry toluene for moisture-sensitive steps) improves yield. Catalytic methods or microwave-assisted synthesis could further enhance efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

- Methodological Answer :

- 1H/13C NMR : Look for aromatic proton signals in δ 6.5–7.5 ppm and tert-butyl/isopropyl groups at δ 1.2–1.4 ppm (1H) and δ 28–35 ppm (13C). For example, tert-butyl carbons in similar structures appear at ~30.1 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 296.2 for C19H25N). Discrepancies ≤2 ppm between calculated and observed values validate purity .

- UV-Vis Spectroscopy : λmax near 255 nm (aromatic π→π* transitions) .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its performance as a host material in room-temperature phosphorescence (RTP) systems?

- Methodological Answer : The tert-butyl and isopropyl groups create steric hindrance, reducing intermolecular quenching and enhancing RTP efficiency. In a recent study, this compound acted as a host material (TBBU) doped with DTBU, achieving long-lived RTP (τ = 230 ms) due to restricted molecular motion and stabilized triplet states . Researchers should evaluate host-guest energy transfer via time-resolved photoluminescence and density functional theory (DFT) calculations to optimize substituent effects.

Q. What methodological approaches are recommended for studying the environmental degradation pathways of this compound, particularly in microbial systems?

- Methodological Answer :

- Metabolite Tracking : Use LC-MS/MS to identify degradation intermediates like 4-isopropylaniline (4IA), a known microbial metabolite of structurally similar compounds .

- Microbial Assays : Incubate the compound with soil or wastewater consortia under aerobic/anaerobic conditions. Monitor degradation rates via GC-MS and quantify nitrogenous byproducts (e.g., NH4+) .

- Enzyme Profiling : Extract microbial enzymes (e.g., oxygenases) to study regioselective cleavage of the aniline moiety.

Application-Oriented Questions

Q. How can researchers assess the thermal stability and aggregation behavior of this compound in polymer matrices or thin-film devices?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen. For tert-butyl-substituted aromatics, Td typically exceeds 250°C .

- Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) and melting points (Tm) to evaluate crystallinity in thin films.

- Atomic Force Microscopy (AFM) : Image surface morphology of spin-coated films to detect aggregation or phase separation .

Q. What strategies can mitigate challenges in regioselective functionalization of this compound for targeted drug delivery systems?

- Methodological Answer :

- Protecting Group Chemistry : Use Boc (tert-butoxycarbonyl) groups to temporarily block the aniline nitrogen during alkylation or acylation reactions .

- Metal-Catalyzed Coupling : Employ Suzuki-Miyaura cross-coupling (e.g., with boronate esters) to introduce aryl/heteroaryl groups at specific positions .

- Solubility Optimization : Modify the compound with PEGylated or sulfonate groups to enhance aqueous compatibility for biomedical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.